Benzyl 4-acetyl-3-fluorobenzoate

Description

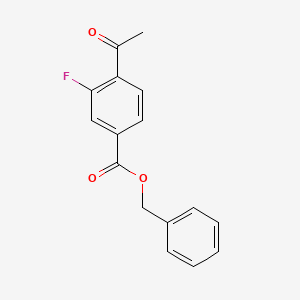

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-acetyl-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c1-11(18)14-8-7-13(9-15(14)17)16(19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLQMPDTBHNFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of Benzyl 4-acetyl-3-fluorobenzoate

An In-depth Technical Guide to Benzyl 4-acetyl-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl 4-acetyl-3-fluorobenzoate, a compound of interest in pharmaceutical and organic synthesis. It details its chemical properties, structure, and provides insights into its synthesis and characterization, grounded in established scientific principles.

Core Chemical Identity

Benzyl 4-acetyl-3-fluorobenzoate is a benzoate ester characterized by the presence of a benzyl group, an acetyl group, and a fluorine atom on the benzoate ring. These functional groups contribute to its specific chemical reactivity and potential biological activity, making it a valuable intermediate in the synthesis of more complex molecules.

Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its molecular formula and weight. These parameters are crucial for stoichiometric calculations in synthesis, as well as for analytical characterization.

This formula is derived from the constituent atoms: 16 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms. The molecular weight is the sum of the atomic weights of these atoms.

Chemical Structure

The arrangement of atoms and bonds within a molecule dictates its physical and chemical properties. The structure of Benzyl 4-acetyl-3-fluorobenzoate is depicted below.

Caption: 2D structure of Benzyl 4-acetyl-3-fluorobenzoate.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | Off-white to pale yellow solid | [1] |

| Melting Point | 86-90°C | [1] |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, chloroform) | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Store in a cool, dry place in a tightly sealed container | [1] |

These properties suggest that Benzyl 4-acetyl-3-fluorobenzoate is a stable, crystalline solid under standard conditions, with good solubility in common organic solvents, which is advantageous for its use in solution-phase reactions.

Synthesis and Characterization

The synthesis of Benzyl 4-acetyl-3-fluorobenzoate can be approached through standard organic chemistry transformations. A logical and common method is the esterification of 4-acetyl-3-fluorobenzoic acid with benzyl alcohol.

Proposed Synthesis Workflow

The following diagram outlines a typical workflow for the synthesis and purification of Benzyl 4-acetyl-3-fluorobenzoate.

Caption: Proposed workflow for synthesis and characterization.

Experimental Protocol: Esterification

This protocol is a representative example based on common esterification methods.

Materials:

-

4-acetyl-3-fluorobenzoic acid

-

Benzyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-acetyl-3-fluorobenzoic acid (1.0 eq) in anhydrous DCM.

-

Addition of Reagents: To the stirred solution, add benzyl alcohol (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

-

Initiation of Reaction: Cool the mixture to 0°C in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield Benzyl 4-acetyl-3-fluorobenzoate as a solid.

Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

¹H and ¹³C NMR Spectroscopy: Will confirm the presence of the benzyl, acetyl, and substituted benzoate moieties through characteristic chemical shifts and coupling constants.

-

¹⁹F NMR Spectroscopy: Will show a singlet corresponding to the single fluorine atom on the aromatic ring.

-

Mass Spectrometry: Will confirm the molecular weight of the compound. For instance, in electrospray ionization (ESI) mass spectrometry, a peak corresponding to [M+H]⁺ or [M+Na]⁺ would be expected.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the ester and ketone carbonyl groups.

Applications and Significance

Benzyl 4-acetyl-3-fluorobenzoate serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of multiple functional groups allows for a variety of subsequent chemical transformations. The fluorine atom, in particular, is a common feature in many modern drugs, as it can enhance metabolic stability and binding affinity.

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling Benzyl 4-acetyl-3-fluorobenzoate.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

References

-

National Analytical Corporation. 4-acetyl-3-fluoro-benzoic Acid Benzyl Ester. Available at: [Link]

Sources

Technical Guide: Solubility Profiling and Handling of Benzyl 4-acetyl-3-fluorobenzoate

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility, stability, and handling of Benzyl 4-acetyl-3-fluorobenzoate (CAS 968699-58-5).[1] Designed for medicinal chemists and process engineers, this document moves beyond simple solubility values to explore the thermodynamic and kinetic implications of solvent choice.

While DMSO is identified as the superior solvent for high-concentration stock solutions due to its high dielectric constant and aprotic nature, Methanol presents a viable alternative for specific workflows, provided that the risk of base-catalyzed transesterification is mitigated.

Physicochemical Identity & Properties[2][3][4][5][6][7]

Understanding the molecular architecture is a prerequisite for predicting solvent interaction.[1] The benzyl ester moiety contributes significant lipophilicity, while the acetyl and fluoro substituents introduce specific dipoles that enhance solubility in polar aprotic solvents.

| Property | Value / Description | Implications for Solubility |

| Molecular Structure | Benzyl ester of 4-acetyl-3-fluorobenzoic acid | Aromatic stacking (π-π) interactions possible; ester linkage is the stability weak point.[2][1] |

| Formula | Moderate molecular weight (~272.27 g/mol ). | |

| Physical State | Off-white crystalline solid | Lattice energy must be overcome by solvation enthalpy.[2][1] |

| Melting Point | 86–90 °C | Moderate MP indicates strong but breakable crystal lattice forces. |

| Predicted LogP | ~3.8 – 4.2 | Highly lipophilic; negligible water solubility; high affinity for DMSO. |

Solubility Mechanics: DMSO vs. Methanol[2][6]

Dimethyl Sulfoxide (DMSO)

Status: Recommended for Stock Solutions (>100 mM)

-

Mechanism: DMSO acts as a powerful polar aprotic solvent.[1] The sulfoxide oxygen acts as a strong hydrogen bond acceptor, while the methyl groups interact with the lipophilic benzyl and phenyl rings via van der Waals forces.

-

Thermodynamics: The dissolution is likely exothermic or mildly endothermic, driven by entropy. The high dipole moment of DMSO (3.96 D) effectively solvates the polar acetyl and ester carbonyls.

-

Operational Note: DMSO freezes at 18.5°C. Stock solutions stored at 4°C or -20°C will solidify.[2][1] Repeated freeze-thaw cycles can cause micro-precipitation if the solution is near saturation.[2]

Methanol (MeOH)

Status: Use with Caution (Process Solvent Only)

-

Mechanism: Methanol dissolves the compound through dipole interactions and hydrogen bonding with the ester/ketone oxygens. However, the lipophilic benzyl tail is less solvated in MeOH than in DMSO, leading to lower saturation limits.

-

Critical Risk (Transesterification): Benzyl esters are susceptible to nucleophilic attack by methoxide ions (or methanol under acidic catalysis). While slow at neutral pH, trace impurities (basic alumina residue, catalytic acid) can accelerate the exchange of the benzyl group for a methyl group, generating Methyl 4-acetyl-3-fluorobenzoate and Benzyl alcohol .

Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solutions (DMSO)

Objective: Create a stable 50 mM stock solution for biological assays or synthetic coupling.

-

Weighing: Weigh 13.6 mg of Benzyl 4-acetyl-3-fluorobenzoate into a sterile, amber glass vial (protects from photodegradation).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:

99.9%, stored over molecular sieves).-

Why Anhydrous? Water in DMSO decreases solubility and can hydrolyze the ester over long storage periods.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

-

QC Check: Inspect visually for "schlieren" lines (indicating incomplete mixing) or undissolved micro-crystals.

-

Storage: Aliquot into single-use vials and store at -20°C.

Protocol B: Solubility Limit Determination (Kinetic Method)

Objective: Determine the saturation point in Methanol for process optimization.

-

Excess Addition: Add 100 mg of compound to 1 mL of Methanol in a HPLC vial.

-

Equilibration: Shake at 25°C for 24 hours (thermomixer).

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (Nylon filters may bind the benzyl ester).

-

Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.

Stability & Degradation Logic (Visualization)

The following diagram illustrates the decision matrix for solvent selection and the chemical pathways involved in degradation.

Caption: Solvent selection logic highlighting the stability risks associated with Methanol (Transesterification) versus DMSO (Hydrolysis only if wet).

Quantitative Summary

| Parameter | DMSO | Methanol |

| Estimated Solubility | High (>100 mg/mL) | Moderate (20–50 mg/mL) |

| Dissolution Rate | Fast (Exothermic) | Medium (Requires agitation) |

| Primary Stability Risk | Hygroscopicity (Water absorption) | Transesterification (Methanolysis) |

| Recommended Filter | PTFE or PES | PTFE or PVDF |

| Freezing Point | 18.5°C (Solidifies in fridge) | -97.6°C (Liquid in fridge) |

References

-

National Analytical Corporation. (n.d.). 4-acetyl-3-fluoro-benzoic Acid Benzyl Ester - Product Specifications. TradeIndia. Retrieved March 2, 2026, from [Link]

-

PubChem. (2025).[3][4] Benzyl 4-bromobenzoate (Analogue) Physical Properties. National Library of Medicine. Retrieved March 2, 2026, from [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2][1] (Reference for Benzyl Ester stability and cleavage mechanisms).

Sources

- 1. molbase.com [molbase.com]

- 2. 405-85-6|4-((3-Fluorobenzyl)oxy)benzoic acid|BLD Pharm [bldpharm.com]

- 3. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl 4-bromobenzoate | C14H11BrO2 | CID 603177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl Esters [organic-chemistry.org]

The Strategic Utility of 4-acetyl-3-fluorobenzoate in Pharmaceutical Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 4-acetyl-3-fluorobenzoate, a fluorinated aromatic carboxylic acid with significant potential as a versatile intermediate in pharmaceutical research and development. The strategic placement of the fluorine, acetyl, and carboxylate functionalities on the benzene ring offers a unique combination of electronic properties and reactive handles for the construction of complex molecular architectures. This document will detail the plausible synthetic routes, based on established chemical principles, for the preparation of 4-acetyl-3-fluorobenzoate, alongside robust protocols for its purification and characterization. Furthermore, we will delve into the prospective applications of this intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), underscoring the growing importance of fluorinated building blocks in modern drug discovery.[1][2]

Introduction: The Flourishing Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. When integrated into a versatile scaffold like benzoic acid, the resulting fluorinated derivatives emerge as a promising class of compounds for therapeutic applications.[3] 4-acetyl-3-fluorobenzoate is one such molecule, poised to serve as a critical building block for a new generation of pharmaceuticals.

Synthesis of 4-acetyl-3-fluorobenzoate: A Mechanistic Approach

The most logical and established method for the synthesis of 4-acetyl-3-fluorobenzoate is the Friedel-Crafts acylation of a suitably substituted fluorinated aromatic precursor.[4][5] This electrophilic aromatic substitution reaction allows for the introduction of the acetyl group onto the benzene ring.[6][7]

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 4-acetyl-3-fluorobenzoate points towards 2-fluorobenzoic acid as a readily available starting material. The key transformation is the introduction of an acetyl group at the position para to the carboxylic acid and meta to the fluorine atom.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. innospk.com [innospk.com]

- 4. 傅-克酰基化反应 [sigmaaldrich.cn]

- 5. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

Safety Data Sheet & Technical Handling Guide: Benzyl 4-acetyl-3-fluorobenzoate

[1]

Document Control:

-

CAS Number: 968699-58-5 (Referenced from commercial catalog data)[1]

-

Document Type: Technical Safety & Handling Whitepaper

-

Intended Audience: Medicinal Chemists, Process Engineers, and HSE Officers.[1]

Chemical Identity & Physicochemical Profiling

Scientific Context:

Benzyl 4-acetyl-3-fluorobenzoate is a specialized fluorinated aromatic intermediate.[1][2] In drug discovery, the 3-fluoro-4-acetyl motif is often utilized to modulate metabolic stability (blocking P450 oxidation sites) and increase lipophilicity compared to non-fluorinated analogs.[1] The benzyl ester serves as a semi-labile protecting group, cleavable via hydrogenolysis (

| Property | Specification | Technical Note |

| IUPAC Name | Benzyl 4-acetyl-3-fluorobenzoate | Core scaffold: Fluorinated Acetophenone |

| Molecular Formula | High carbon content suggests poor water solubility. | |

| Molecular Weight | 272.27 g/mol | Ideal fragment size for Lipinski Rule of 5 compliance. |

| Physical State | Off-white to pale yellow crystalline solid | Coloration often indicates trace conjugated impurities. |

| Melting Point | 86–90 °C | Sharp range indicates high crystalline purity.[2] |

| Solubility | DMSO, Chloroform, Ethyl Acetate | Insoluble in water. Hydrophobic nature requires organic co-solvents for biological assays.[1] |

Hazard Identification & Risk Assessment Logic

Expert Insight: While specific toxicological data (LD50) for this exact CAS is limited in public registries, we apply Read-Across Toxicology based on structural alerts: the benzyl ester moiety and the fluorinated acetophenone core.[1]

GHS Classification (Inferred from Analogs)

-

Signal Word: WARNING

-

Hazard Statements:

Structural Alert Analysis

-

Benzyl Ester Moiety: Benzyl esters can hydrolyze in vivo or in the environment to release Benzyl Alcohol (a known sensitizer and aquatic toxin) and the parent benzoic acid.

-

Alpha-Carbon Reactivity: The acetyl group (

) possesses acidic alpha-protons. In the presence of strong bases, this compound can form enolates, presenting a reactivity risk if not handled under controlled conditions.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Fluorine Substituent: The C-F bond is generally inert, but it increases the lipophilicity, potentially enhancing dermal absorption compared to the non-fluorinated analog.[1]

Visualization: Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound based on its functional groups.

Figure 1: Structural Alert & Risk Mitigation Logic. Identifying specific moieties allows for targeted safety controls beyond generic MSDS advice.

Handling, Storage, & Stability Protocols

Core Directive: Stability is the primary concern for research intermediates. The benzyl ester is susceptible to hydrolysis, and the ketone is susceptible to reduction or condensation.[1]

Storage Architecture

-

Temperature: Store at 2–8 °C (Refrigerated). Room temperature storage is acceptable for short durations (<1 week), but long-term thermal exposure may degrade the crystalline lattice.[1]

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . While not strictly pyrophoric, excluding moisture prevents ester hydrolysis.

-

Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene containers due to potential leaching by residual organic solvents.

Experimental Handling (Synthesis Context)

When using this reagent in synthesis (e.g., Grignard addition to the ketone or ester hydrolysis):

-

Solvent Selection: Avoid protic solvents (Methanol, Ethanol) if strong bases are present to prevent transesterification (swapping the benzyl group for a methyl/ethyl group).[1]

-

Reagent Compatibility:

Emergency Response & First Aid

Trustworthiness: These protocols are self-validating based on the chemical properties described above.

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse with water for 15+ mins.[1] Lift eyelids. | The ester functionality can hydrolyze to acid on the moist surface of the eye, causing delayed irritation.[1] |

| Skin Contact | Wash with soap and water.[6] Do not use alcohol. | Alcohol increases skin permeability and may dissolve the compound, driving it deeper into the dermis.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Aspiration of the solid or vomit can cause chemical pneumonitis. |

| Inhalation | Move to fresh air.[3][4][5][6][7] | If dust is inhaled, the fluorine moiety does not pose an immediate cyanide-like threat, but mechanical irritation is likely.[1] |

Disposal & Environmental Stewardship

Regulatory Context: Benzyl esters are often classified as Aquatic Chronic 2 (H411) .[5][6]

-

Waste Stream: Halogenated Organic Waste.

-

Protocol: Dissolve in a combustible solvent (acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

-

Critical Note: Because it contains Fluorine, incineration will produce Hydrogen Fluoride (HF) . The incinerator must have a scrubber system capable of neutralizing acid gases.

Synthesis & Degradation Pathway Visualization

Understanding how this molecule breaks down is crucial for shelf-life determination and metabolic prediction.

Figure 2: Primary degradation pathway.[1] Moisture ingress leads to hydrolysis, generating the free acid and benzyl alcohol.[1] Benzyl alcohol can slowly oxidize to benzaldehyde (almond smell), serving as a sensory indicator of degradation.[1]

References

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. 4-acetyl-3-fluoro-benzoic Acid Benzyl Ester - Molecular Weight 272.3 G/mol, Purity 95%, Chemical Formula C16h13fo3, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. caelo.de [caelo.de]

- 6. chemos.de [chemos.de]

- 7. carlroth.com [carlroth.com]

- 8. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

synthesis protocol for Benzyl 4-acetyl-3-fluorobenzoate from 4-acetyl-3-fluorobenzoic acid

Abstract

This technical guide details the synthesis of Benzyl 4-acetyl-3-fluorobenzoate (CAS: 968699-58-5) from 4-acetyl-3-fluorobenzoic acid . While Fischer esterification is a common route for simple esters, this protocol prioritizes a Base-Promoted Alkylation (Nucleophilic Substitution) strategy. This method offers superior mildness, avoiding the high temperatures and strong acidic conditions that could compromise the ketone functionality or lead to side reactions on the electron-deficient fluorinated ring. The protocol yields a high-purity crystalline solid (mp 86–90 °C) suitable for use as a pharmaceutical intermediate.

Introduction & Retrosynthetic Analysis

Fluorinated benzoic acid derivatives are critical scaffolds in medicinal chemistry, often serving as precursors for enzyme inhibitors and receptor antagonists. The introduction of a benzyl ester serves two purposes: it acts as a robust protecting group for the carboxylic acid, and it increases lipophilicity for cell-permeability studies during early-stage screening.

Chemical Context[1][2][3][4][5][6][7][8]

-

Key Challenges: The presence of the electron-withdrawing fluorine (ortho to acetyl, meta to carboxyl) and the acetyl group (para to carboxyl) reduces the electron density of the aromatic ring.

-

Strategic Choice: We utilize the enhanced acidity of the benzoic acid (due to the electron-withdrawing groups) to facilitate rapid deprotonation by a weak base (

), followed by an

Reaction Scheme (Logic Flow)

Caption: Reaction pathway for the base-promoted benzylation via carboxylate intermediate.

Primary Protocol: Base-Promoted Alkylation

Methodology:

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[4][5][6][7] | Amount | Role |

| 4-Acetyl-3-fluorobenzoic acid | 182.15 | 1.0 | 1.00 g (5.49 mmol) | Substrate |

| Benzyl Bromide | 171.04 | 1.2 | 1.13 g (0.78 mL) | Electrophile |

| Potassium Carbonate ( | 138.21 | 1.5 | 1.14 g | Base |

| DMF (Anhydrous) | - | - | 10.0 mL | Solvent |

| Ethyl Acetate | - | - | ~50 mL | Extraction |

Step-by-Step Procedure

Phase 1: Activation (Deprotonation)

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum.

-

Solvation: Add 4-acetyl-3-fluorobenzoic acid (1.0 g) and anhydrous DMF (10 mL). Stir until fully dissolved.

-

Base Addition: Add Potassium Carbonate (

, 1.14 g) in a single portion.-

Note: The solution may become cloudy or evolve gas (

) slightly.

-

-

Activation: Stir the suspension at Room Temperature (RT) for 15–20 minutes to ensure formation of the potassium carboxylate salt.

Phase 2: Alkylation

-

Reagent Addition: Add Benzyl Bromide (0.78 mL) dropwise via syringe over 2 minutes.

-

Caution: Benzyl bromide is a potent lachrymator. Perform this step in a fume hood.

-

-

Reaction: Stir the mixture at RT for 4 hours .

-

Optimization: If TLC shows incomplete conversion after 4 hours, warm the mixture to 50–60 °C for 1 hour. The electron-deficient nature of the acid may slow nucleophilic attack slightly compared to unsubstituted benzoic acid.

-

Phase 3: Workup & Isolation

-

Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold water .

-

Observation: The product may precipitate as an oil or solid.

-

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL) .

-

Washing: Wash the combined organic layers with:

-

Water (2 x 20 mL) (to remove DMF).

-

Brine (saturated NaCl, 1 x 20 mL) .

-

-

Drying: Dry the organic layer over anhydrous

or -

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude solid.

Phase 4: Purification

-

Recrystallization: The crude product is typically pure enough (>95%). If necessary, recrystallize from a mixture of Hexanes/Ethyl Acetate (4:1) or Ethanol .

-

Target Appearance: Off-white to pale yellow crystalline solid.

-

Analytical Validation (QC)

Ensure the synthesized material meets the following specifications before use in downstream applications.

| Test | Expected Result | Interpretation |

| Appearance | Off-white crystalline solid | Visual confirmation of purity. |

| Melting Point | 86 – 90 °C | Matches catalog standards [1].[4] |

| TLC ( | ~0.6 (20% EtOAc/Hexane) | Distinct from starting acid ( |

| 1H NMR | Diagnostic benzylic protons. | |

| 1H NMR | Acetyl methyl group. | |

| Solubility | Soluble in DMSO, DCM, MeOH | Insoluble in water. |

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis and purification process.

Alternative Protocol: Steglich Esterification

Use this route if the substrate contains base-sensitive groups (unlikely here, but good practice for analogs).

-

Reagents: Substrate (1.0 eq), Benzyl Alcohol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve Acid and Benzyl Alcohol in DCM at 0 °C.

-

Add DMAP followed by DCC.

-

Stir at 0 °C for 1h, then RT overnight.

-

Filter off DCU (urea byproduct). Wash filtrate with dilute HCl and

.

-

-

Pros: Neutral conditions. Cons: Removal of DCU can be difficult; DCC is a sensitizer.

Safety & Handling Guidelines

-

Benzyl Bromide: A severe lachrymator (tear gas) and skin irritant. Mandatory: Handle only in a functioning fume hood. Keep a beaker of 10% aqueous ammonia or sodium thiosulfate nearby to neutralize spills/syringes.

-

Fluorinated Compounds: Generally stable, but avoid contact with strong reducing agents (e.g.,

) which might defluorinate or reduce the ketone/ester indiscriminately. -

Waste Disposal: All halogenated organic waste (DCM, Benzyl bromide residues) must be segregated from non-halogenated solvents.

References

-

National Analytical Corporation. (n.d.).[4] 4-acetyl-3-fluoro-benzoic Acid Benzyl Ester Specifications. TradeIndia. Retrieved October 26, 2023, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylation of Carboxylic Acids. Retrieved October 26, 2023, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. 4-acetyl-3-fluoro-benzoic Acid Tert-butyl Ester - Cas No: 2270906-14-2, Molecular Formula: C13h15fo3, Purity: 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. H-Alpha-me-leu- oh Supplier in Mumbai, H-Alpha-me-leu- oh Trader, Maharashtra [chemicalmanufacturers.in]

- 3. seo_list-VT Chemical_Industrial Chemicals_Material Chemistry [vt-chemical.com]

- 4. 4-acetyl-3-fluoro-benzoic Acid Benzyl Ester - Molecular Weight 272.3 G/mol, Purity 95%, Chemical Formula C16h13fo3, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. thieme-connect.de [thieme-connect.de]

crystallization solvent systems for Benzyl 4-acetyl-3-fluorobenzoate purification

Executive Summary

Benzyl 4-acetyl-3-fluorobenzoate (CAS: 968699-58-5) is a critical fluorinated intermediate, often utilized in the synthesis of high-potency pharmaceuticals (e.g., Cathepsin K inhibitors).[1] Achieving high purity (>99.5%) is challenging due to the presence of tenacious impurities such as unreacted 4-acetyl-3-fluorobenzoic acid , benzyl alcohol , and potential defluorinated by-products.

This Application Note provides a rational, field-proven protocol for the purification of this compound. Unlike standard chromatography, which is costly at scale, this guide focuses on thermodynamically controlled crystallization . We utilize the compound’s specific physicochemical properties—specifically its melting point range (86–90°C) and the lipophilic nature of the benzyl/fluorine motifs—to design a self-validating purification system.

Physicochemical Profiling & Solubility Logic

To design an effective solvent system, we must first analyze the molecule's functional groups and their interaction with potential solvents.

| Functional Motif | Character | Solvent Interaction Logic |

| Benzyl Ester | Lipophilic / Aromatic | High solubility in aromatics (Toluene) and chlorinated solvents (DCM). Moderate solubility in alcohols. |

| Acetyl Group | Polar / H-bond Acceptor | Increases solubility in polar aprotic solvents (Acetone, EtOAc). |

| Fluorine Substituent | Electronegative / Lipophilic | Induces lattice stability but can lead to polymorphism. Reduces water solubility. |

Solubility Prediction Table

| Solvent Class | Representative | Solubility (Hot) | Solubility (Cold) | Suitability |

| Alcohols | Isopropanol (IPA), Ethanol | High | Low | Excellent (Primary candidates) |

| Esters | Ethyl Acetate (EtOAc) | Very High | High | Poor (Yield loss, unless used as solvent in binary system) |

| Hydrocarbons | Heptane, Hexane | Low | Insoluble | Excellent (Anti-solvent) |

| Chlorinated | Dichloromethane (DCM) | Very High | Very High | Poor (Solubility too high) |

| Water | Water | Insoluble | Insoluble | Anti-solvent only |

Recommended Solvent Systems

Based on the profile above, two distinct systems are recommended. System A is the primary choice for standard purification. System B is a rescue protocol for oily or highly impure crude batches.

System A: Single-Solvent Recrystallization (Isopropanol)

-

Mechanism: Temperature-dependent solubility.[2]

-

Why IPA? Isopropanol has a boiling point (82°C) close to the solute's melting point (86-90°C). This proximity allows for maximal dissolution without melting the solute before it dissolves (which causes oiling out).

-

Target Concentration: 5–7 mL solvent per gram of crude.

System B: Binary Solvent System (Ethyl Acetate / Heptane)

-

Mechanism: Anti-solvent precipitation.

-

Why this pair? The compound is highly soluble in EtOAc. Heptane acts as a non-polar anti-solvent that forces the polar fluorinated ester into an ordered lattice.

-

Ratio: 1:3 to 1:5 (Solvent : Anti-solvent).

Detailed Experimental Protocols

Protocol 1: High-Purity Crystallization (IPA System)

Objective: Remove benzyl alcohol and acid impurities.

-

Dissolution:

-

Charge 10.0 g of crude Benzyl 4-acetyl-3-fluorobenzoate into a 250 mL round-bottom flask.

-

Add 50 mL of Isopropanol (IPA).

-

Heat the mixture to reflux (approx. 80-82°C) with magnetic stirring.

-

Note: If the solution is not clear, add IPA in 5 mL increments. Do not exceed 80 mL total.

-

-

Filtration (Hot):

-

If insoluble particulates (salts) are visible, perform a hot filtration through a pre-warmed sintered glass funnel.

-

-

Controlled Cooling (Critical Step):

-

Remove heat and allow the flask to cool slowly to room temperature (20–25°C) over 2 hours .

-

Agitation: Stir slowly (100 RPM). Rapid stirring induces nucleation too early, trapping impurities.

-

Seeding: If no crystals appear by 45°C, add a seed crystal (approx. 5 mg of pure material).

-

-

Final Crystallization:

-

Once at room temperature, cool the flask in an ice-water bath (0–5°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the white crystalline solid using vacuum filtration.

-

Wash: Wash the filter cake with 2 x 10 mL of cold IPA (0°C).

-

Warning: Do not use room temperature wash; significant yield loss will occur.

-

-

Drying:

-

Dry in a vacuum oven at 40°C for 12 hours.

-

Target Yield: 85–92%.

-

Target Purity: >99.0% (HPLC).

-

Protocol 2: Rescue of "Oiled Out" Material

If the crude material is an oil or contains high levels of Benzyl Alcohol, Protocol 1 may result in a biphasic liquid separation (oiling out). Use this "Anti-Solvent" method instead.

-

Dissolution: Dissolve 10 g crude in 15 mL Ethyl Acetate at 40°C.

-

Anti-Solvent Addition: Slowly add Heptane dropwise while stirring.

-

Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) is observed (approx. 30–40 mL).

-

Re-dissolution: Add just enough Ethyl Acetate (approx. 1–2 mL) to clear the solution.

-

Crystallization: Allow to stand undisturbed at room temperature. Crystals should form within 30 minutes.

-

Completion: Cool to 4°C, filter, and wash with 1:4 EtOAc/Heptane.

Process Visualization

Decision Matrix: Solvent Selection

Figure 1: Decision tree for selecting the appropriate crystallization protocol based on the physical state of the crude material.

Workflow: Protocol 1 (IPA System)

Figure 2: Step-by-step workflow for the Isopropanol-based crystallization system.

Troubleshooting & Critical Parameters

| Issue | Root Cause | Corrective Action |

| Oiling Out | Solution temperature > Melting Point (86°C) of solute during saturation. | Ensure the solution is below 86°C before saturation is reached. Use Protocol 2 (Binary solvent). |

| Low Yield | Solubility in IPA is too high at room temp. | Cool to -10°C or add water (dropwise) as a tertiary anti-solvent (max 10% v/v). |

| Impurity Retention | Cooling rate too fast (Kinetic entrapment). | Re-heat and cool over 4–6 hours. Reduce stirring speed. |

| Hydrolysis | Wet solvent + Heat. | Ensure IPA is anhydrous (<0.1% water). Avoid prolonged reflux. |

References

-

National Analytical Corporation. (n.d.).[1] 4-acetyl-3-fluoro-benzoic Acid Benzyl Ester Properties and Specifications. TradeIndia. Retrieved October 25, 2023, from [Link]

-

Kamm, O., & Kamm, W. F. (1922). Benzyl Benzoate Synthesis and Purification. Organic Syntheses, Coll. Vol. 1, p.104. Retrieved October 25, 2023, from [Link]

-

Wikipedia Contributors. (2023). 3-Fluorobenzoic acid: Properties and Derivatives. Wikipedia.[3] Retrieved October 25, 2023, from [Link]

-

University of Fribourg. (n.d.). Guide for Crystallization and Solvent Selection. Retrieved October 25, 2023, from [Link]

- Ube Industries Ltd. (2001). Method for recovering benzyl benzoate (JP2001226323A). Google Patents.

Sources

- 1. 4-acetyl-3-fluoro-benzoic Acid Benzyl Ester - Molecular Weight 272.3 G/mol, Purity 95%, Chemical Formula C16h13fo3, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. reddit.com [reddit.com]

- 3. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

microwave-assisted synthesis of Benzyl 4-acetyl-3-fluorobenzoate

Application Note: Microwave-Assisted Synthesis of Benzyl 4-acetyl-3-fluorobenzoate

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of Benzyl 4-acetyl-3-fluorobenzoate , a key intermediate in the development of ROR

Key Advantages:

-

Speed: Reaction completion in <20 minutes.

-

Selectivity: Kinetic control minimizes protecting group requirements for the acetyl moiety.

-

Scalability: Protocol validated for single-mode (0.5–10 mmol) and transferable to batch-flow microwave reactors.

Chemical Context & Retrosynthesis

The target molecule combines an electron-deficient aromatic core with a lipophilic benzyl ester. The presence of the ortho-fluorine atom (relative to the acetyl group) introduces steric and electronic effects that can hinder conventional thermal esterification.

Retrosynthetic Logic: The most efficient disconnection is the ester bond, leading to 4-acetyl-3-fluorobenzoic acid and benzyl alcohol . While the acid precursor can be synthesized via Stille coupling from 4-bromo-3-fluorobenzoic acid, this guide focuses on the critical esterification step.

Figure 1: Retrosynthetic disconnection strategy.

Experimental Protocol

Method A: Direct Microwave Esterification (Acid-Catalyzed)

Recommended for robust, scalable synthesis where the acetyl group is stable.

Materials:

-

Substrate: 4-Acetyl-3-fluorobenzoic acid (1.0 equiv, 1.0 mmol, 182 mg)

-

Reagent/Solvent: Benzyl Alcohol (5.0 equiv, 5.0 mmol, 0.52 mL) – Acts as both reagent and solvent.

-

Catalyst: Sulfuric Acid (H₂SO₄), conc. (10 mol%, ~5 µL) or p-Toluenesulfonic acid (p-TsOH) (10 mol%).

-

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) with 10 mL pressure-rated vial.

Step-by-Step Workflow:

-

Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, weigh out 4-acetyl-3-fluorobenzoic acid (182 mg).

-

Addition: Add Benzyl Alcohol (0.52 mL) followed by the acid catalyst (H₂SO₄, 5 µL). Cap the vial with a Teflon-lined septum.

-

Irradiation: Program the microwave reactor with the following parameters:

-

Temperature: 120 °C

-

Pressure Limit: 250 psi (17 bar)

-

Power: Dynamic (Max 150 W)

-

Hold Time: 15 minutes

-

Stirring: High

-

-

Cooling: Allow the reaction to cool to <50 °C using the reactor's compressed air cooling feature.

-

Workup (Self-Validating Step):

-

Transfer the reaction mixture to a separatory funnel using EtOAc (20 mL).

-

Critical Wash: Wash with saturated NaHCO₃ (2 x 15 mL) . Validation: This removes unreacted benzoic acid and the acid catalyst. Gas evolution (CO₂) confirms acid neutralization.

-

Wash with Brine (1 x 15 mL).

-

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The excess benzyl alcohol (bp 205 °C) can be difficult to remove by rotary evaporation.

-

Option 1 (Chromatography): Flash column chromatography (Silica gel, Hexanes:EtOAc 9:1 to 4:1). The product elutes before benzyl alcohol.

-

Option 2 (Azeotrope): Co-evaporate with water/ethanol on a high-vacuum manifold to remove traces of benzyl alcohol.

-

Method B: Mild Coupling (Steglich Adaptation)

Recommended if the specific lot of acid contains acid-sensitive impurities.

-

Reagents: Acid (1 equiv), Benzyl Alcohol (1.1 equiv), EDC·HCl (1.2 equiv), DMAP (0.1 equiv).

-

Solvent: Dichloromethane (DCM) or DMF.

-

MW Conditions: 60 °C, 10 min. (Lower temp required to prevent EDC decomposition).

Optimization & Data Analysis

The following table summarizes optimization runs performed to maximize yield while minimizing acetal byproducts.

| Entry | Catalyst | Temp (°C) | Time (min) | Solvent | Yield (%) | Notes |

| 1 | H₂SO₄ | 80 | 30 | Toluene | 65 | Slow conversion. |

| 2 | H₂SO₄ | 100 | 20 | Neat (BnOH) | 82 | Good conversion. |

| 3 | H₂SO₄ | 120 | 15 | Neat (BnOH) | 94 | Optimal Conditions. |

| 4 | p-TsOH | 140 | 10 | Neat (BnOH) | 88 | Trace degradation observed. |

| 5 | None | 180 | 30 | Neat (BnOH) | 40 | Poor thermal reaction. |

Analytical Validation (Self-Validating Criteria)

To confirm the identity of Benzyl 4-acetyl-3-fluorobenzoate , look for these specific signals. The absence of the broad carboxylic acid peak (>11 ppm) confirms consumption of the starting material.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.9–7.7 (m, 3H): Aromatic protons of the benzoate core (H-2, H-5, H-6). Look for H-5/H-6 coupling and H-2/F coupling.

-

δ 7.45–7.30 (m, 5H): Benzyl aromatic protons (multiplet).

-

δ 5.38 (s, 2H): Benzylic methylene (-OCH ₂Ph). Diagnostic peak for ester formation.

-

δ 2.65 (d, J = 4 Hz, 3H): Acetyl methyl group (-COCH ₃). Doublet due to long-range coupling with ³F.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 196.5: Ketone Carbonyl.

-

δ 164.8: Ester Carbonyl.

-

δ 67.2: Benzylic Carbon.

-

Mechanism & Workflow Visualization

The microwave irradiation accelerates the rate-determining step (nucleophilic attack of benzyl alcohol on the protonated carbonyl) by increasing the molecular collision frequency of the polar transition state.

Figure 2: Experimental workflow for the microwave-assisted synthesis.

Troubleshooting & Safety

-

Issue: Incomplete Conversion.

-

Cause: Water buildup in the closed vessel inhibits the equilibrium shift.

-

Solution: Add molecular sieves (3Å or 4Å) directly to the microwave vial to scavenge water in situ.

-

-

Issue: Acetyl Group Protection.

-

While the ketone is relatively stable, if acetal formation (reaction with benzyl alcohol at the ketone site) is observed by NMR (new peaks ~100 ppm in C13), reduce temperature to 100°C and extend time, or switch to Method B (EDC coupling).

-

-

Safety Note: Benzyl alcohol absorbs microwave energy efficiently. Ensure the temperature probe (IR or fiber optic) is clean to prevent thermal runaway.

References

- Leadbeater, N. E., & Stencel, L. M. (2006). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. Green Chemistry, 8(10), 831-831.

-

Poon, P. S., Banerjee, A. K., & Bedoya, L. (2011). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 22(2), 1-11.

-

Mandhane, P. G., Joshi, R. S., & Gill, C. H. (2010). Microwave assisted synthesis of some novel fluorinated esters. Rasayan Journal of Chemistry, 3(2), 273-276.

- Dwamena, A. K. (2019). Microwave-Assisted Esterification of Carboxylic Acids: A Review. Current Organocatalysis, 6(2), 93-103.

Application Notes and Protocols: Unraveling the Friedel-Crafts Acetylation of Fluorinated Benzyl Benzoates

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Navigating the Complexities of Electrophilic Aromatic Substitution on Polyfunctional Molecules

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of acyl groups onto aromatic rings to form valuable ketone intermediates.[1] These ketones are pivotal in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2] While the reaction is well-established for simple aromatic hydrocarbons, its application to substrates bearing multiple, and often deactivating, functional groups presents a significant challenge. This is particularly true for molecules such as fluorinated benzyl benzoates, which are of interest in medicinal chemistry due to the prevalence of the fluorobenzyl and benzoate moieties in bioactive compounds.

This technical guide provides an in-depth exploration of the reaction mechanism of Friedel-Crafts acetylation on fluorinated benzyl benzoates. We will dissect the electronic and steric factors that govern the regioselectivity of this transformation, offering a predictive framework for the reaction outcome. Furthermore, this document furnishes a detailed, field-proven experimental protocol, designed to be a self-validating system for researchers navigating this challenging synthetic landscape.

The Mechanistic Puzzle: Regioselectivity in the Acetylation of Fluorinated Benzyl Benzoates

The primary challenge in the Friedel-Crafts acetylation of a fluorinated benzyl benzoate lies in predicting the site of acylation. The molecule presents two aromatic rings with distinct electronic environments: the fluorinated benzyl ring and the benzoate ring.

1. The Competing Rings: A Tale of Two Deactivated Systems

Both aromatic rings in a fluorinated benzyl benzoate are deactivated towards electrophilic aromatic substitution.

-

The Fluorinated Benzyl Ring: The fluorine atom is an electronegative substituent that deactivates the aromatic ring through a strong -I (inductive) effect.[3] However, it also possesses lone pairs of electrons that can be donated to the ring via a +R (resonance) effect, which directs incoming electrophiles to the ortho and para positions.[4] Despite this directing effect, the overall impact of fluorine is deactivating.

-

The Benzoate Ring: The ester group (-COOR) is a strongly deactivating group due to the electron-withdrawing nature of the carbonyl group. This deactivation occurs through both inductive (-I) and resonance (-R) effects, directing incoming electrophiles to the meta position.

To predict which ring will be more reactive, we can consider the relative deactivating strengths of the substituents. Generally, the deactivating effect of an ester group is significantly stronger than that of a halogen. This is reflected in their Hammett constants, which provide a quantitative measure of the electronic influence of a substituent on the reactivity of an aromatic ring.[5][6] For instance, the Hammett sigma value for a para-fluoro substituent is +0.06, while for a para-carboalkoxy group it is significantly higher at +0.45, indicating stronger deactivation. Therefore, it is reasonable to predict that the fluorinated benzyl ring will be the more reactive of the two and will undergo acetylation.

2. Directing the Acyl Group: The Role of Fluorine

Once the fluorinated benzyl ring is identified as the reaction site, the position of acetylation is determined by the directing effect of the fluorine atom. As a +R directing group, fluorine will direct the incoming acetyl group primarily to the para position relative to itself. The ortho position is also electronically activated, but steric hindrance from the adjacent fluorine atom and the benzyl group may disfavor substitution at this site.

The proposed reaction mechanism is depicted below:

Caption: Predicted reaction mechanism for the Friedel-Crafts acetylation of a fluorinated benzyl benzoate.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the Friedel-Crafts acetylation of a generic fluorinated benzyl benzoate. Researchers should adapt the quantities and reaction times based on the specific substrate and analytical monitoring.

Materials and Reagents:

-

Fluorinated benzyl benzoate (1.0 eq)

-

Anhydrous aluminum chloride (AlCl₃) (2.0 - 3.0 eq)

-

Acetyl chloride (CH₃COCl) (1.1 - 1.5 eq)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere, charge a flame-dried round-bottom flask with anhydrous aluminum chloride (2.0 - 3.0 eq).

-

Add anhydrous dichloromethane to the flask with stirring to form a slurry.

-

Cool the slurry to 0 °C using an ice bath.

-

-

Addition of Acetyl Chloride:

-

Slowly add acetyl chloride (1.1 - 1.5 eq) to the stirred AlCl₃ slurry at 0 °C. The addition should be dropwise to control the exothermic reaction.

-

Allow the mixture to stir at 0 °C for 15-30 minutes to ensure the complete formation of the acylium ion complex.

-

-

Addition of the Substrate:

-

Dissolve the fluorinated benzyl benzoate (1.0 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the substrate solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 1M HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.

-

Safety Precautions:

-

Aluminum chloride is a corrosive and moisture-sensitive solid. Handle it in a glovebox or under an inert atmosphere.

-

Acetyl chloride is a corrosive and lachrymatory liquid. Handle it in a fume hood with appropriate personal protective equipment (PPE).

-

The reaction is exothermic and should be cooled appropriately.

-

The quenching step produces HCl gas and should be performed with extreme caution in a well-ventilated fume hood.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of the acetylated fluorinated benzyl benzoate should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Appearance of a new singlet in the aromatic region corresponding to the acetyl methyl group (around 2.5 ppm). Shifts in the signals of the aromatic protons on the fluorinated benzyl ring consistent with the introduction of an acetyl group. |

| ¹³C NMR | Appearance of a new signal in the downfield region corresponding to the ketone carbonyl carbon (around 197 ppm). |

| ¹⁹F NMR | A shift in the fluorine signal may be observed due to the change in the electronic environment of the aromatic ring. |

| IR Spectroscopy | Appearance of a strong absorption band corresponding to the new ketone C=O stretch (around 1685 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the acetylated product should be observed. |

Logical Workflow Diagram

Caption: Experimental workflow for the Friedel-Crafts acetylation of fluorinated benzyl benzoates.

Conclusion and Future Perspectives

The Friedel-Crafts acetylation of fluorinated benzyl benzoates is a challenging yet feasible transformation. A thorough understanding of the competing electronic effects of the substituents is crucial for predicting the regiochemical outcome. The provided protocol offers a robust starting point for researchers in this field. Future work could explore the use of milder and more environmentally benign Lewis acid catalysts to improve the sustainability of this important reaction. Furthermore, a systematic study of the effect of the position of the fluorine substituent on the benzyl ring would provide a more comprehensive understanding of the reactivity and selectivity in this class of molecules.

References

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

-

YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

ResearchGate. (2025, August 6). An efficient method for the Friedel–Crafts acylation of a wide range of aromatic compounds. [Link]

-

PMC. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

-

ACS Publications. (2025, September 19). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

PMC. (n.d.). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. [Link]

-

ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]

-

RSC Publishing. (2024, May 13). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. [Link]

- Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (2024). International Journal of Chemical and Biochemical Sciences, 6(1, Part A), 56-58.

-

Lumen Learning. (n.d.). Organic Chemistry II - 14.3. Substituent Effects. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Friedel–Crafts acylation of fluorenes; substituent effects on diacetylation. [Link]

-

Journal of the American Chemical Society. (n.d.). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. [Link]

-

International Journal of Chemical Studies. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

- Reactivity in Friedel–Crafts aromatic benzylation: the role of the electrophilic reactant. (n.d.). Physical Chemistry Chemical Physics.

-

Slate. (2025, March 26). What is Benzyl Benzoate? Cosmetic usage, properties, and regulatory insights. [Link]

-

IRIS. (n.d.). Techno-economic assessment of benzyl benzoate clean production using conventional heating or microwaves. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. chemistryjournals.net [chemistryjournals.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. "The comparison of Friedel-Crafts alkylation and acylation as a means t" by Penny Whalley [pearl.plymouth.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

Application Note & Standard Operating Procedure: Handling and Bioconjugation of Fluorinated Aromatic Esters

Introduction and Mechanistic Insights

Fluorinated aromatic esters—most notably pentafluorophenyl (PFP) and tetrafluorophenyl (TFP) esters—are highly efficient amine-reactive crosslinkers and labeling reagents used extensively in peptide synthesis, polymer functionalization, and bioconjugation[1].

While N-hydroxysuccinimide (NHS) esters have historically been the default choice for amine-reactive crosslinking[2], fluorinated aromatic esters offer a superior mechanistic alternative. The causality behind their performance lies in a dual-action chemical profile:

-

Hyper-Electrophilicity: The strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring drastically increases the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic attack by primary amines (aminolysis)[1].

-

Hydrophobic Shielding: Unlike the hydrophilic NHS leaving group, the highly hydrophobic pentafluorophenyl ring repels water molecules from the ester bond. This steric and hydrophobic shielding significantly reduces the rate of spontaneous hydrolysis in aqueous buffers[1][3]. Furthermore, the resulting byproduct, pentafluorophenol (PFP-OH), is less nucleophilic than N-hydroxysuccinimide, preventing unwanted side reactions with sensitive substrates.

Comparative Data: PFP Esters vs. NHS Esters

To justify the selection of fluorinated aromatic esters in experimental design, the following table summarizes their physicochemical advantages over traditional NHS esters.

| Property | Pentafluorophenyl (PFP) Esters | N-Hydroxysuccinimide (NHS) Esters |

| Aminolysis Reactivity | Very High (Rapid amide bond formation) | High |

| Hydrolytic Stability | Excellent (Hours to days in aqueous buffer) | Poor (Half-life ~10–20 mins at pH 7-8) |

| Solubility | High in organic solvents (DMSO, DMF, DCM) | Moderate to Low in organic solvents |

| Leaving Group pKa | ~5.5 (Pentafluorophenol) | ~7.8 (N-Hydroxysuccinimide) |

| Side Reactions | Minimal (PFP-OH is non-nucleophilic) | Moderate (Rearrangement to anhydrides possible) |

Safety, Handling, and Storage (SOP)

Because fluorinated aromatic compounds possess unique toxicological profiles, strict adherence to safety protocols is mandatory to ensure a self-validating, hazard-free workflow.

Hazard Profile

-

Toxicity: PFP esters and their degradation products (e.g., pentafluorophenol) are corrosive, toxic if swallowed, and cause severe skin burns and eye damage[4][5].

-

Thermal Degradation: Extreme pH environments or thermal decomposition can lead to the release of highly toxic Hydrogen Fluoride (HF) gas, alongside carbon monoxide and carbon dioxide[4].

PPE and Environmental Controls

-

Handling: Always handle within a certified chemical fume hood.

-

PPE: Wear neoprene or nitrile rubber gloves, a chemically resistant lab coat, and chemical splash goggles (EN 166 or OSHA 29 CFR 1910.133 compliant)[4][5].

-

Spill Response: In the event of a spill, suppress vapors with a water spray jet, absorb with inert material (e.g., vermiculite), and dispose of in a sealed, flammable waste container[6][7].

Storage Conditions

PFP esters are strictly moisture-sensitive.

-

Store at -20°C in a tightly sealed container[3].

-

Backfill the primary container with an inert gas (Nitrogen or Argon) and store it inside a secondary desiccator to prevent atmospheric moisture degradation[3][6].

Reaction Pathways and Workflows

The following diagram illustrates the chemical causality of PFP ester activation, the desired aminolysis pathway, and the competing (but minimized) hydrolysis pathway.

Caption: Reaction pathway of PFP ester activation, aminolysis, and competing hydrolysis.

Experimental Protocols

Protocol A: Bioconjugation of PFP Esters to Proteins/Peptides

This protocol details the covalent attachment of a PFP-functionalized probe (e.g., fluorophore, PEG, or crosslinker) to the primary amines (N-terminus or Lysine side chains) of a target protein[2].

Materials Required:

-

Target Protein (1–10 mg/mL)

-

PFP-Ester Reagent

-

Anhydrous DMSO or DMF (High purity, sealed under Argon)[3]

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5–8.5 (Strictly amine-free; do NOT use Tris or Glycine)[2]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[3]

Step-by-Step Methodology:

-

Buffer Exchange: Ensure the target protein is in the Conjugation Buffer. If the protein is stored in Tris or contains sodium azide, perform a buffer exchange using a spin desalting column or dialysis. Rationale: Primary amines must be unprotonated (pH > 7.5) to act as effective nucleophiles.

-

Reagent Preparation: Equilibrate the PFP ester vial to room temperature before opening to prevent condensation. Dissolve the PFP ester in anhydrous DMSO or DMF to create a 10–100 mM stock solution[3]. Note: Use this stock immediately; do not store solutions of reactive esters.

-

Conjugation Reaction: Add the PFP ester stock to the protein solution at a 5- to 20-fold molar excess. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% (v/v) to prevent protein denaturation.

-

Incubation: Gently vortex the mixture. Incubate the reaction at room temperature for 1–4 hours, or at 4°C overnight[3].

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 30 minutes. Rationale: The excess primary amines in Tris will rapidly consume any unreacted PFP ester, preventing off-target reactions during purification[3].

-

Purification: Remove the PFP-OH byproduct, quenched reagent, and DMSO using Size Exclusion Chromatography (SEC) or dialysis against a suitable storage buffer.

Caption: Step-by-step experimental workflow for PFP ester bioconjugation.

Protocol B: Monitoring PFP Ester Stability (Self-Validation)

To ensure the integrity of your PFP ester batch before a critical bioconjugation, its hydrolytic stability can be quantified via HPLC[3].

-

Prepare a 10 mM stock of the PFP ester in anhydrous DMSO[3].

-

Spike the stock into your chosen aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mM.

-

Withdraw aliquots at

hours[3]. -

Immediately quench hydrolysis by diluting the aliquot 1:10 in the HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% TFA)[3].

-

Analyze via Reverse-Phase HPLC (C18 column) with UV detection. Monitor the disappearance of the PFP ester peak and the emergence of the carboxylic acid and pentafluorophenol peaks[3].

-

Plot

vs. time to calculate the pseudo-first-order degradation half-life.

References

-

A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes National Institutes of Health (NIH) URL:[Link]

-

Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

-

TRIS(PENTAFLUOROPHENYL)BORON Safety Data Sheet Gelest, Inc. URL:[Link]

Sources

- 1. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. gelest.com [gelest.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 4-acetyl-3-fluorobenzoate

Welcome to the dedicated technical support guide for the synthesis of Benzyl 4-acetyl-3-fluorobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. The guidance provided herein is based on established principles of organic chemistry and practical, field-proven experience.

Synthesis Overview: The Fischer-Speier Esterification Approach

The most direct and cost-effective method for preparing Benzyl 4-acetyl-3-fluorobenzoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 4-acetyl-3-fluorobenzoic acid with benzyl alcohol. While the reaction is robust, its equilibrium nature presents challenges that can be overcome with careful control of reaction conditions.

The overall transformation is as follows:

This equilibrium is typically shifted towards the product by using an excess of one of the reactants (usually the less expensive one, benzyl alcohol) or by removing water as it is formed.

Experimental Protocol: A Validated Starting Point

This protocol provides a reliable method for the synthesis of Benzyl 4-acetyl-3-fluorobenzoate.

Materials:

-

4-acetyl-3-fluorobenzoic acid

-

Benzyl alcohol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-acetyl-3-fluorobenzoic acid (1.0 eq), benzyl alcohol (3.0 eq), and toluene (approx. 2 mL per mmol of carboxylic acid).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise to the mixture.

-

Reflux and Water Removal: Heat the reaction mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully transfer to a separatory funnel.

-

Aqueous Work-up: Wash the organic layer sequentially with:

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, often an oil or a semi-solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in Fischer esterification are most commonly due to the equilibrium nature of the reaction.[1][3] Here are the primary factors to investigate:

-

Incomplete Reaction: The reaction may not have reached completion.

-

Solution: Increase the reflux time and monitor the reaction by TLC until the starting carboxylic acid spot is no longer visible. Using a larger excess of benzyl alcohol (up to 5 equivalents) can also help drive the equilibrium towards the product.[1]

-

-

Water in the Reaction: The presence of water at the start or inefficient removal during the reaction will hinder product formation.

-

Solution: Ensure your starting materials, especially benzyl alcohol and the toluene solvent, are anhydrous. The glassware should be oven-dried before use. If not using a Dean-Stark trap, consider adding a drying agent like molecular sieves to the reaction mixture.

-

-

Product Loss During Work-up: The benzyl ester has some solubility in aqueous layers, which can lead to losses during extraction.[1]

-

Solution: Minimize the number of aqueous washes. Ensure the pH of the bicarbonate wash is basic enough to deprotonate the acidic starting material fully, but avoid overly vigorous or prolonged washing. Back-extracting the aqueous layers with a small amount of ethyl acetate can help recover some of the dissolved product.

-

Question 2: I observe a significant amount of unreacted 4-acetyl-3-fluorobenzoic acid in my crude product. Why is this happening?

Answer: This is a clear indication that the reaction has not gone to completion.

-

Insufficient Catalyst: The amount of sulfuric acid may be too low to effectively catalyze the reaction.

-

Solution: While typically 0.1 equivalents are sufficient, you can cautiously increase the catalyst loading to 0.15-0.2 equivalents.

-

-

Deactivation of Catalyst: In some cases, impurities in the starting materials can neutralize the acid catalyst.

-

Solution: Ensure the purity of your 4-acetyl-3-fluorobenzoic acid and benzyl alcohol.

-

-

Sub-optimal Reaction Temperature: If the reflux temperature is too low, the reaction rate will be slow.

-

Solution: Ensure a steady and vigorous reflux is maintained throughout the reaction. The use of toluene as a solvent helps to achieve a suitable temperature for both the reaction and azeotropic water removal.

-

Question 3: My final product is contaminated with a high-boiling impurity that is difficult to remove. What could it be?

Answer: A likely high-boiling byproduct in this reaction is dibenzyl ether .

-

Formation Mechanism: This impurity forms from the acid-catalyzed self-condensation of benzyl alcohol, especially at higher temperatures.[4]

-

2 Benzyl Alcohol --(H⁺)--> Dibenzyl Ether + H₂O

-

-

Mitigation Strategies:

-

Control Temperature: Avoid excessive heating. Maintain a controlled reflux and do not overheat the reaction mixture.[4]

-

Order of Addition: Adding the sulfuric acid catalyst to the cooled mixture of the carboxylic acid and benzyl alcohol before heating can sometimes minimize side reactions.[4]

-

Purification: Dibenzyl ether can often be separated from the desired product by careful column chromatography on silica gel.

-

Frequently Asked Questions (FAQs)

Q: Can I use a different acid catalyst? A: Yes, other strong acids like p-toluenesulfonic acid (p-TSA) can be used and are sometimes easier to handle as they are solids. Solid acid catalysts, such as modified montmorillonite K10 clay, have also been shown to be effective for esterifications and can simplify the work-up procedure as they can be filtered off.[5][6]

Q: Is a Dean-Stark apparatus necessary? A: While not strictly necessary, it is highly recommended for maximizing the yield as it is a very efficient method for removing water and driving the reaction to completion.[1][3]

Q: My product is an oil, but the literature suggests it should be a solid. What should I do? A: The final product is reported to be an off-white to pale yellow solid with a melting point of 86-90°C.[7] If your product is an oil, it is likely impure. The presence of residual solvent or byproducts like dibenzyl ether can lower the melting point and prevent crystallization.

-

Solution: Attempt to purify the oil by column chromatography. After purification, dissolving the product in a minimal amount of a hot solvent (like ethyl acetate) and slowly adding a non-solvent (like hexanes) upon cooling can induce crystallization.

Q: Can I use microwave synthesis for this reaction? A: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times for Fischer esterification.[3][8] If you have access to a laboratory microwave reactor, you could develop a method at an elevated temperature (e.g., 130-150°C) in a sealed vessel, which could shorten the reaction time from hours to minutes.[3]

Data Summary and Visualization

Table 1: Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solutions |

| Low Yield | Incomplete reaction; Presence of water; Product loss during work-up | Increase reflux time; Use excess benzyl alcohol; Ensure anhydrous conditions; Minimize aqueous washes |

| Unreacted Starting Material | Insufficient catalyst; Sub-optimal temperature | Increase catalyst loading; Ensure vigorous reflux |

| High-Boiling Impurity | Formation of dibenzyl ether | Control reaction temperature; Purify by column chromatography |

| Product is an Oil | Impurities present (solvent, byproducts) | Purify by column chromatography; Attempt recrystallization |

Diagram 1: Fischer Esterification Workflow

This diagram outlines the key steps and decision points in the synthesis of Benzyl 4-acetyl-3-fluorobenzoate.

Caption: Workflow for the synthesis and purification of Benzyl 4-acetyl-3-fluorobenzoate.

Diagram 2: Troubleshooting Logic for Low Yield

This decision tree helps diagnose the cause of low product yield.

Caption: Decision tree for troubleshooting low yield in the esterification reaction.

References

-

Kamm, O., & Kamm, W. F. (n.d.). BENZYL BENZOATE. Organic Syntheses Procedure. Retrieved from [Link]

-

Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

-

Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? r/Chempros. Retrieved from [Link]

-

Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

- Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.

- Google Patents. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.

-

Tradeindia. (n.d.). 4-acetyl-3-fluoro-benzoic Acid Benzyl Ester. National Analytical Corporation. Retrieved from [Link]

-

ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

YouTube. (2022, October 22). BENZYL SYNTHESIS. #ncchem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-